Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
The compound Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrido[2,3-d]pyrimidine core. This bicyclic system is substituted with:
- A 2-fluorobenzylthio group at position 2, introducing sulfur-based hydrophobicity and electron-withdrawing fluorine.
- A 4-nitrophenyl group at position 5, contributing strong electron-withdrawing effects.
- A methyl carboxylate at position 6, enhancing solubility.
- A methyl group at position 7 and a 4-oxo moiety in the tetrahydropyrido ring.
Properties
CAS No. |
537663-77-7 |
|---|---|
Molecular Formula |
C23H19FN4O5S |
Molecular Weight |
482.49 |
IUPAC Name |
methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H19FN4O5S/c1-12-17(22(30)33-2)18(13-7-9-15(10-8-13)28(31)32)19-20(25-12)26-23(27-21(19)29)34-11-14-5-3-4-6-16(14)24/h3-10,18H,11H2,1-2H3,(H2,25,26,27,29) |
InChI Key |
VZDUPEOJCCBNJN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with potential biological activities that warrant detailed exploration. This article focuses on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C25H23FN4O5S
- Molecular Weight : 510.5 g/mol
Structural Characteristics
The compound features a tetrahydropyrido-pyrimidine core, which is known for its diverse biological activities. The presence of the fluorobenzyl and nitrophenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. In vitro studies have indicated that related pyrimidine derivatives exhibit moderate to strong inhibition against COX-II with IC50 values ranging from 0.52 to 22.25 µM .
- Anticancer Properties : Pyrimidine derivatives have been explored for their anticancer potential. For instance, some chloroethyl pyrimidine nucleosides have demonstrated significant inhibition of cell proliferation in cancer cell lines such as A431 vulvar epidermal carcinoma .
- Antimicrobial Activity : Compounds structurally similar to this compound have been reported to exhibit antimicrobial properties against various pathogens.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes; potential for reducing inflammation |
| Anticancer | Suppresses tumor cell growth; induces apoptosis |
| Antimicrobial | Effective against bacterial and fungal strains |
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various pyrimidine derivatives, including this compound on A431 cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptotic activity observed at higher concentrations.
Study 2: COX Inhibition
In another investigation focused on COX inhibition, derivatives similar to the target compound displayed a selective inhibition profile against COX-II compared to COX-I. The most potent derivative showed an IC50 value of 0.52 µM, suggesting that modifications in the structure could enhance selectivity and potency against inflammatory pathways.
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Compound A is compared to structurally related bicyclic systems with varied heteroatoms and substituents (Table 1):
Key Observations :
- Core Diversity : While Compound A uses a pyrido[2,3-d]pyrimidine core, analogs like the imidazo[1,2-a]pyridine () and thiazolo[3,2-a]pyrimidine () employ distinct heterocycles. These cores influence π-π stacking and hydrogen-bonding capabilities .
- Substituent Effects: The 4-nitrophenyl group is common in analogs, enhancing electron-withdrawing effects critical for binding to hydrophobic pockets in enzymes.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group in Compound A and the imidazo[1,2-a]pyridine analog () likely reduce electron density in the core, favoring interactions with positively charged enzymatic residues.
- Carboxylate vs. Cyano: The methyl carboxylate in Compound A enhances aqueous solubility relative to the cyano group in ’s compound, which may favor hydrophobic binding but reduce bioavailability .
Physicochemical and Analytical Comparisons
- CMC Determination : While direct data for Compound A is unavailable, highlights methods like spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis in surfactants. Similar techniques could assess Compound A ’s aggregation behavior in solution .
- Crystallography : SHELX software () is widely used for small-molecule crystallography. The thiazolo[3,2-a]pyrimidine analog () was resolved via single-crystal X-ray diffraction, a method applicable to Compound A for conformational analysis .
Hydrogen Bonding and Conformational Analysis
- Hydrogen-Bonding Patterns : The pyrido[2,3-d]pyrimidine core in Compound A may form hydrogen bonds via the 4-oxo group, akin to the 3-oxo group in ’s thiazolo[3,2-a]pyrimidine. Graph set analysis () could map these interactions .
- Ring Puckering : ’s puckering coordinates could analyze conformational flexibility in Compound A ’s tetrahydropyrido ring, influencing target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
